molecular formula C15H14N2O3 B5860620 2-methyl-N-(3-methylphenyl)-3-nitrobenzamide

2-methyl-N-(3-methylphenyl)-3-nitrobenzamide

Cat. No. B5860620
M. Wt: 270.28 g/mol
InChI Key: VPYGCGLFZVMTRP-UHFFFAOYSA-N
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Description

2-methyl-N-(3-methylphenyl)-3-nitrobenzamide, also known as MNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a nitrobenzamide derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis of Chlorantraniliprole

Chlorantraniliprole, an insecticide, was synthesized using 3-Methyl-2-nitrobenzoic acid, a compound closely related to 2-Methyl-N-(3-Methylphenyl)-3-Nitrobenzamide. This synthesis involved multiple steps including esterification, reduction, chlorination, and aminolysis, demonstrating the compound's utility in complex chemical syntheses (Chen, Li & Jie, 2010).

Anticonvulsant Properties

A series of 4-nitro-N-phenylbenzamides, structurally similar to this compound, was synthesized and evaluated for anticonvulsant properties. Some of these compounds showed efficiency in seizure tests, indicating potential applications in developing anticonvulsant drugs (Bailleux et al., 1995).

Framework Structures in Crystallography

The isomeric N-(iodophenyl)nitrobenzamides, related to this compound, exhibit diverse three-dimensional framework structures in crystallography. These structures are linked by hydrogen bonds and interactions like iodo-carbonyl and aromatic pi-pi stacking, highlighting the compound's relevance in understanding molecular architecture (Wardell et al., 2006).

Enzyme Inhibitory Properties

N-methyl-N-2-[1-(1-arylthiocarbamido)]cyclopentyl nitrobenzamides, structurally related to the compound , were synthesized and evaluated for their ability to inhibit enzymes such as monoamine oxidase. These studies provide insights into the potential of similar compounds in enzyme inhibition research (Pandey et al., 1981).

Antimycobacterial Activity

A series of novel nitrobenzamide derivatives, related to this compound, were synthesized and found to exhibit considerable in vitro antitubercular activity. This suggests potential applications in developing treatments for tuberculosis (Wang et al., 2019).

Antibacterial Evaluation

In the context of antibacterial properties, derivatives of nitrobenzamides have been synthesized and evaluated, indicating the compound's potential in antibacterial research (Ravichandiran et al., 2015).

Hydrolysis Mechanisms

Research on the hydrolysis of N-methyl-N-nitroacetamide and various N-methyl-N-nitrobenzamides, including compounds similar to this compound, provides insight into the mechanisms of acid-catalyzed and non-catalyzed hydrolysis. This is significant for understanding the chemical behavior of such compounds (Challis et al., 1990).

properties

IUPAC Name

2-methyl-N-(3-methylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-5-3-6-12(9-10)16-15(18)13-7-4-8-14(11(13)2)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYGCGLFZVMTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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